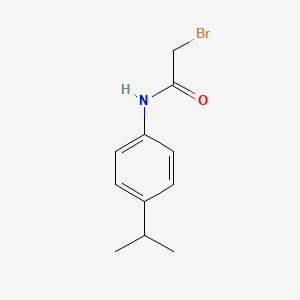

2-bromo-N-(4-isopropylphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

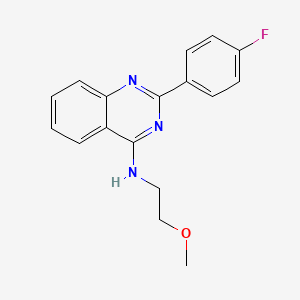

“2-bromo-N-(4-isopropylphenyl)acetamide” is a chemical compound with the molecular formula C11H14BrNO . It is available for purchase from various chemical suppliers .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a bromine atom and an isopropyl group attached to a phenyl ring, which is further connected to an acetamide group .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 256.139 Da, a density of 1.4±0.1 g/cm3, a boiling point of 366.4±35.0 °C at 760 mmHg, and a flash point of 175.4±25.9 °C .Aplicaciones Científicas De Investigación

Nucleophilic Displacements and Synthesis

- The reaction of acetone-4-chlorophenylhydrazone with bromine yields 2-bromo-2-(4-chlorophenylazo)-propane, leading to derivatives with azo- and heteroelement-functions in a geminal position to each other. This showcases the compound's role in the synthesis of structurally specific derivatives (Schantl & Gstach, 1985).

Antimicrobial Activity

- 2-Bromo-N-(phenylsulfonyl)acetamide derivatives display significant antimicrobial activity. Notably, certain derivatives exhibit high activity against various microbial strains, highlighting its potential in the field of antimicrobials (Fahim & Ismael, 2019).

Synthesis of Benzoxazine Derivatives

- The synthesis of N-(2-(2,2-dibromo-2-arylacetyl)aryl)acetamide through regioselective dibromohydration of N-(2-alkynylaryl)acetamide is a pivotal application. This process works well without metal catalysis and under mild conditions, providing a new pathway for the synthesis of complex organic compounds (Qiu et al., 2017).

Applications in Organic Chemistry

- The chemical structure and formation of specific 2-bromo-N-substituted phenylacetamide derivatives are crucial in understanding their properties and potential applications in various fields of organic chemistry and pharmacology (Xie et al., 2013).

Molecular Conformation Analysis

- Analysis of molecular conformations of derivatives, such as N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides, contributes to a deeper understanding of molecular interactions and potential drug design applications (Boechat et al., 2011).

Anticancer and Antidepressant Activities

- Synthesized derivatives of 2-(6-bromo-2,3-dioxoindolin)-N-substituted phenylacetamide exhibit notable anticonvulsant and antidepressant activities, indicating their potential therapeutic applications (Xie et al., 2013).

Supramolecular Assembly

- Research into the supramolecular assembly of halogenated C,N-diarylacetamides, including derivatives of 2-bromo-N-(4-isopropylphenyl)acetamide, contributes to the understanding of molecular interactions and crystallography, important in material science and drug design (Nayak et al., 2014).

Powder Diffraction Data for Pesticides

- Powder diffraction data of derivatives of N-alkyl (aryl)-2,4-dichlorophenoxyacetamide, which includes this compound, are crucial in the development of potential pesticides (Olszewska et al., 2008).

Propiedades

IUPAC Name |

2-bromo-N-(4-propan-2-ylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c1-8(2)9-3-5-10(6-4-9)13-11(14)7-12/h3-6,8H,7H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSKPAMOYGYCIPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)CBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]imidazole](/img/structure/B2447155.png)

![2-(4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2447157.png)

![1-[3,5-Bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-2-methoxy-2-phenylethanone](/img/structure/B2447159.png)

![N,1-dibenzyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2447162.png)

![N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2447163.png)

![9-Methyl-6-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]purine](/img/structure/B2447165.png)

![2-furyl-N-[(1-{2-[5-methyl-2-(methylethyl)phenoxy]ethyl}benzimidazol-2-yl)ethy l]carboxamide](/img/structure/B2447168.png)